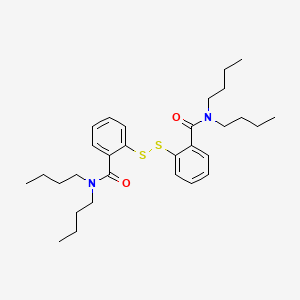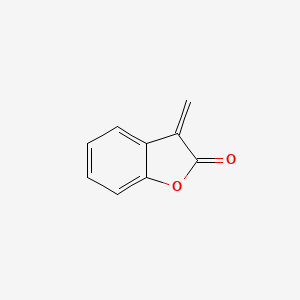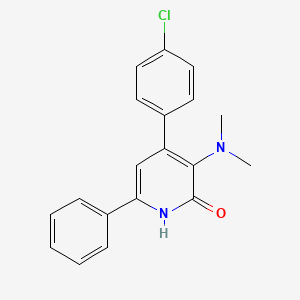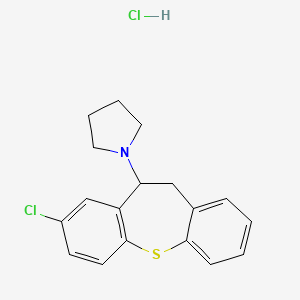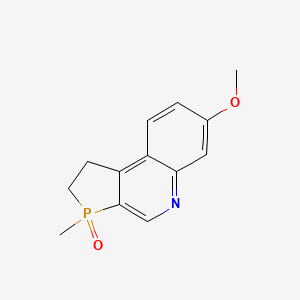
7-Methoxy-3-methyl-2,3-dihydro-1H-phospholo(2,3-c)quinoline 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-3-methyl-2,3-dihydro-1H-phospholo(2,3-c)quinoline 3-oxide is a heterocyclic compound with a unique structure that includes a phospholoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-methyl-2,3-dihydro-1H-phospholo(2,3-c)quinoline 3-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a quinoline derivative with a phosphorous reagent, followed by methoxylation and methylation steps .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-methyl-2,3-dihydro-1H-phospholo(2,3-c)quinoline 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can modify the quinoline core or the phosphorous moiety.
Substitution: Substitution reactions can occur at the methoxy or methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxides, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
7-Methoxy-3-methyl-2,3-dihydro-1H-phospholo(2,3-c)quinoline 3-oxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-methyl-2,3-dihydro-1H-phospholo(2,3-c)quinoline 3-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like quinine and chloroquine share a similar quinoline core but lack the phosphorous moiety.
Phospholoquinoline derivatives: Other phospholoquinoline compounds may have different substituents, leading to variations in their chemical and biological properties.
Uniqueness
7-Methoxy-3-methyl-2,3-dihydro-1H-phospholo(2,3-c)quinoline 3-oxide is unique due to the presence of both a methoxy group and a phosphorous-containing ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
84779-96-4 |
|---|---|
Molecular Formula |
C13H14NO2P |
Molecular Weight |
247.23 g/mol |
IUPAC Name |
7-methoxy-3-methyl-1,2-dihydrophospholo[2,3-c]quinoline 3-oxide |
InChI |
InChI=1S/C13H14NO2P/c1-16-9-3-4-10-11-5-6-17(2,15)13(11)8-14-12(10)7-9/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
ZKCYDVSDIAVMMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C3C(=C2C=C1)CCP3(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




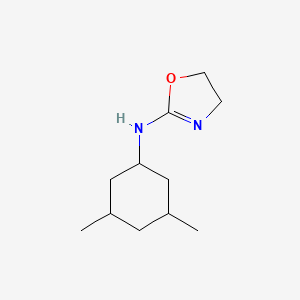
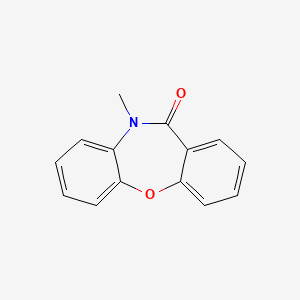
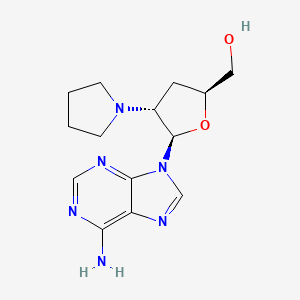
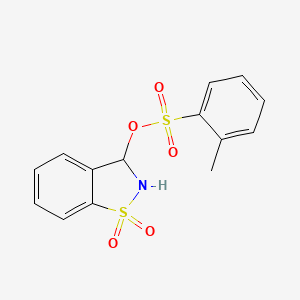
![spiro[4-oxa-8,9-diazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7,3'-oxolane]-2',3,5,5'-tetrone](/img/structure/B12793007.png)
